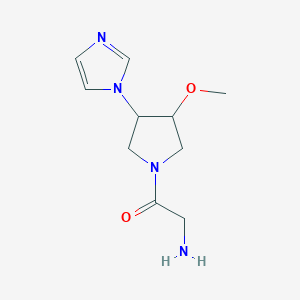

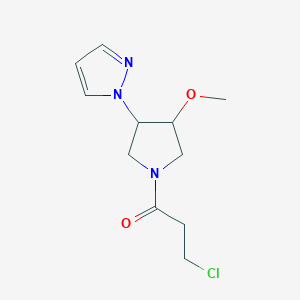

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate

Overview

Description

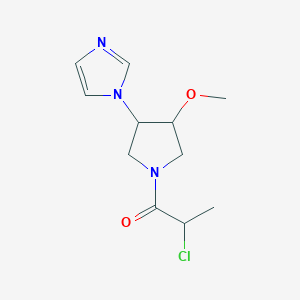

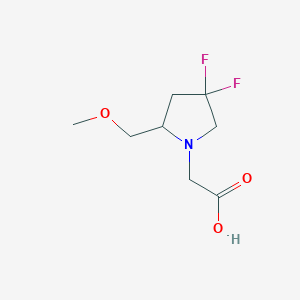

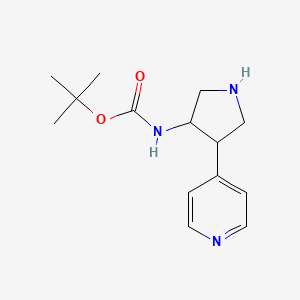

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Utility in Organic Chemistry : The compound has been utilized as a precursor or intermediate in the synthesis of various complex molecules. For instance, its use in the synthesis of pyrrolidin-2-ones demonstrates its utility in constructing molecules with intricate structural frameworks, highlighting its significance in the development of novel organic synthesis methodologies (Weber et al., 1995).

Photoredox Catalysis : Demonstrated in the catalyzed amination of o-hydroxyarylenaminones, this compound serves as an amidyl-radical precursor, facilitating the synthesis of 3-aminochromones. This application underscores the compound's role in enabling new cascade pathways for molecular assembly under mild conditions, thereby expanding the toolkit available for photoredox catalysis (Wang et al., 2022).

Molecular Interactions and Properties

- Hydrogen Bonding and Molecular Orientation : Investigations into the structural properties of related tert-butyl carbamate compounds have revealed insights into hydrogen bonding patterns and molecular orientation, contributing to our understanding of molecular interactions in solid states. This research provides foundational knowledge that can influence the design of molecules with desired physical and chemical properties (Baillargeon et al., 2014).

Applications in Medicinal Chemistry and Drug Development

Drug Intermediate Synthesis : The compound has been employed in the synthesis of drug intermediates, showcasing its versatility and importance in the pharmaceutical industry. Its use in creating intermediates for potential therapeutic agents underlines its value in drug discovery and development processes (Geng Min, 2010).

Ligand for Transition Metal Complexes : The structural features of tert-butyl carbamate derivatives facilitate the formation of complexes with transition metals. Such complexes are crucial for understanding metal-ligand interactions and developing catalytic systems for chemical transformations (R. Zong & R. Thummel, 2005).

Mechanism of Action

Target of Action

Compounds characterized by the pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .

Biochemical Pathways

The pyrrolidine ring, a key feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

It’s suggested that the compound may have strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .

Biochemical Analysis

Biochemical Properties

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with proteins can influence their conformation and activity, thereby affecting downstream biochemical processes. For example, it may bind to specific active sites on enzymes, altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, the compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may influence the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic properties. Furthermore, the compound may interact with DNA or RNA, influencing gene expression by modulating the activity of transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, such as temperature and exposure to light or air. Over time, degradation products may form, potentially altering the compound’s biochemical activity . Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular function can vary, with some effects becoming more pronounced or diminishing over time . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in normal cellular function and potential organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . These dosage effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by enzymes such as cytochrome P450s, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical studies . Additionally, the compound’s interactions with metabolic enzymes can alter the levels of key metabolites, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can be influenced by factors such as lipid solubility and molecular size, affecting its accumulation in different cellular compartments . Understanding these transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy metabolism .

Properties

IUPAC Name |

tert-butyl N-(4-pyridin-4-ylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-16-8-11(12)10-4-6-15-7-5-10/h4-7,11-12,16H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIIWTQWLWUITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.